Bis(phenylsulfonyl)sulfur diimide
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Overview
Description
Bis(phenylsulfonyl)sulfur diimide is a chemical compound with the empirical formula C12H10N2O4S3 and a molecular weight of 342.41 g/mol It is known for its unique structure, which includes two phenylsulfonyl groups attached to a sulfur diimide core
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl)sulfur diimide can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride with phenylsulfonamide in the presence of a base . Another method includes the use of metalation reactions, where metalated indoles react with bis(phenylsulfonyl) sulfide . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(phenylsulfonyl)sulfur diimide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the sulfur diimide core, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions typically include controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed: The major products formed from reactions with this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols . Substitution reactions often result in the formation of new sulfonamide derivatives.
Scientific Research Applications
Bis(phenylsulfonyl)sulfur diimide has a wide range of applications in scientific research . In chemistry, it is used as a reagent for the synthesis of various organic compounds, including heterocycles and sulfonamides . In medicine, it is being explored for its potential use in cancer treatment and other diseases . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of bis(phenylsulfonyl)sulfur diimide involves its ability to undergo various chemical reactions, such as oxidation and reduction . These reactions are facilitated by the sulfur diimide core, which can interact with different molecular targets and pathways. For example, in reduction reactions, this compound can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical structure and function .
Comparison with Similar Compounds
Bis(phenylsulfonyl)sulfur diimide is unique compared to other similar compounds due to its specific structure and reactivity . Similar compounds include sulfur diimide derivatives, such as N,N’-bis(methoxycarbonyl)sulfur diimide and di-tert-butyl sulfur diimide . These compounds share some structural similarities but differ in their reactivity and applications. For example, N,N’-bis(methoxycarbonyl)sulfur diimide is used in different synthetic applications compared to this compound .
Properties
CAS No. |
667-20-9 |
---|---|
Molecular Formula |
C12H10N2O4S3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(benzenesulfonylimino-λ4-sulfanylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O4S3/c15-20(16,11-7-3-1-4-8-11)13-19-14-21(17,18)12-9-5-2-6-10-12/h1-10H |
InChI Key |
WDFKHANKUMDDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=S=NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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